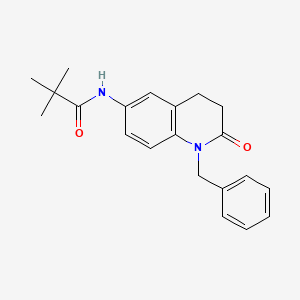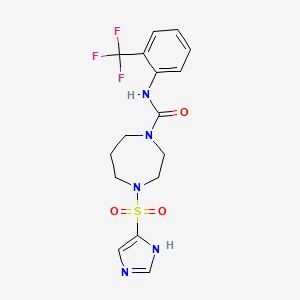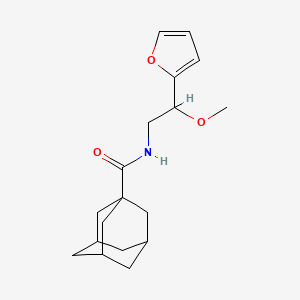![molecular formula C21H19N3O3S2 B2377492 N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide CAS No. 478033-63-5](/img/structure/B2377492.png)
N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H19N3O3S2 and its molecular weight is 425.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Cell Cycle Inhibition
Sulfonamide-focused libraries, including compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, have been evaluated in cell-based antitumor screens. They have shown potential as potent cell cycle inhibitors, disrupting tubulin polymerization and causing decreases in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. These compounds, by altering gene expression, provide insights into drug-sensitive cellular pathways (Owa et al., 2002).
In vivo Tumor Growth Inhibition
E7010 (a sulfonamide that inhibits tubulin polymerization, closely related to the queried compound) has demonstrated significant antitumor activity against various rodent tumors and human tumor xenografts when administered orally (Koyanagi et al., 1994).
Photophysicochemical Properties
Photocatalytic Applications
Zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, including a compound closely related to the queried molecule, has been synthesized and studied for its spectroscopic, photophysical, and photochemical properties. This phthalocyanine shows potential for photocatalytic applications due to its photosensitizing abilities, suitable for various chemical processes (Öncül et al., 2021).
Photodynamic Therapy
A zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base, similar to the compound of interest, exhibits good solubility, monomeric species, and favorable fluorescence. These properties make it a potential photosensitizer candidate in photodynamic therapy, an alternative therapy in cancer treatment (Öncül et al., 2022).
Crystal Structure and Hydrogen Bonding
- Crystal Structure Analysis: The crystal structures of sulfonamides, including those structurally similar to the queried compound, have been extensively analyzed. Intermolecular hydrogen bonding patterns in these structures provide valuable insights for the design of new compounds and the understanding of their properties (Kikkawa et al., 2019).
Electrophilic Cyanation Reactions
- Synthesis of Benzonitriles: The compound N-Cyano-N-phenyl-p-methylbenzenesulfonamide, similar in structure to the queried molecule, is used as an electrophilic cyanation reagent. This methodology is significant for synthesizing various benzonitriles, demonstrating the versatility and reactivity of sulfonamide-based compounds in organic synthesis (Anbarasan et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylphenyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-14-12-15(2)23-21(18(14)13-22)28-20-7-5-4-6-19(20)24-29(25,26)17-10-8-16(27-3)9-11-17/h4-12,24H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFNUSQGAFXSTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377409.png)
![7-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B2377410.png)

![2-[(4-Chlorophenyl)thio]ethanamine hydrochloride](/img/structure/B2377412.png)


![Sodium 1'-[(tert-butoxy)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylate](/img/structure/B2377418.png)

![1-Benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea](/img/structure/B2377421.png)

![4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide](/img/structure/B2377423.png)


![2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2377430.png)